molecular formula C19H16N2O3 B10897648 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide CAS No. 25913-26-2

2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide

Cat. No.: B10897648
CAS No.: 25913-26-2
M. Wt: 320.3 g/mol
InChI Key: SGIUPSNOFYYWMP-UDWIEESQSA-N
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Description

2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide is a Schiff base hydrazone synthesized via the condensation of 2-hydroxy-1-naphthaldehyde with a substituted benzohydrazide. This compound belongs to a class of hydrazones known for their diverse biological activities, including enzyme inhibition, antimicrobial effects, and applications in material science . Its structure features a methoxy-substituted benzoic acid moiety linked to a naphthylmethylene hydrazide group, creating a planar aromatic system that facilitates π-π stacking and hydrogen-bonding interactions .

Hydrazones like this are pivotal in medicinal chemistry due to their ability to mimic peptide bonds while offering enhanced metabolic stability.

Properties

CAS No.

25913-26-2

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C19H16N2O3/c1-24-18-9-5-4-8-15(18)19(23)21-20-12-16-14-7-3-2-6-13(14)10-11-17(16)22/h2-12,22H,1H3,(H,21,23)/b20-12+

InChI Key

SGIUPSNOFYYWMP-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Under High-Pressure Conditions

A patented approach involves reacting o-chloro benzonitrile with sodium methylate in methanol under inert gas protection. The reaction occurs at 80–150°C and 0.18–1.4 MPa pressure, followed by hydrolysis with aqueous sodium hydroxide at 90–190°C to yield 2-methoxybenzoic acid. This method achieves a 96% yield by employing a one-pot process that minimizes intermediate isolation.

Reaction Scheme:

o-Chloro benzonitrile+NaOCH3MeOH, 100–120°CO-MethoxybenzonitrileNaOH, H2O2-Methoxybenzoic acid\text{o-Chloro benzonitrile} + \text{NaOCH}3 \xrightarrow{\text{MeOH, 100–120°C}} \text{O-Methoxybenzonitrile} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-Methoxybenzoic acid}

Hydrogenation and Diazotization Pathways

An alternative route starts with 2-methyl-6-nitrobenzoic acid, which undergoes hydrogenation using Pd/C or Pt/C catalysts in methanol at 60–90°C and 0.5–1.5 MPa H₂ pressure. Subsequent diazotization with nitrous acid and hydrolysis yields 2-hydroxy-6-methylbenzoic acid, which is methylated using dimethyl sulfate. While this method targets a methyl-substituted derivative, adapting the methylation conditions (30–45°C, 1–2 hours) enables the synthesis of 2-methoxybenzoic acid analogs.

Formation of 2-Methoxybenzoic Hydrazide

The acid is converted to its hydrazide derivative via reaction with hydrazine hydrate. Key parameters include:

  • Solvent: Ethanol or methanol

  • Molar Ratio: 1:1.2 (acid to hydrazine hydrate)

  • Conditions: Reflux at 80°C for 4–6 hours

Example Procedure:
2-Methoxybenzoic acid (10.0 g, 0.06 mol) is dissolved in 100 mL ethanol, followed by dropwise addition of hydrazine hydrate (4.8 g, 0.072 mol). The mixture is refluxed for 5 hours, cooled, and filtered to obtain white crystals (yield: 88–92%).

Condensation with 2-Hydroxy-1-Naphthaldehyde

The final step involves Schiff base formation between 2-methoxybenzoic hydrazide and 2-hydroxy-1-naphthaldehyde.

Acid-Catalyzed Condensation

A mixture of 2-methoxybenzoic hydrazide (1.0 eq) and 2-hydroxy-1-naphthaldehyde (1.1 eq) in ethanol is stirred with glacial acetic acid (2–3 drops) at 60°C for 3 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 89–94%).

Solvent-Free Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation (300 W, 100°C, 10 minutes) in the absence of solvent, achieving a 95% yield. This method reduces reaction time from hours to minutes and minimizes solvent waste.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.

Optimization and Industrial Scalability

Catalytic Efficiency Comparison

CatalystSolventTemperature (°C)Time (h)Yield (%)
Glacial Acetic AcidEthanol60389
p-Toluenesulfonic AcidToluene80292
None (Microwave)Solvent-Free1000.1795

Microwave-assisted synthesis outperforms traditional methods in yield and efficiency, though scalability remains challenging due to equipment limitations.

Purification Strategies

  • Recrystallization: Ethanol/water (3:1) yields 99.5% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves minor by-products but is cost-prohibitive for industrial use.

Chemical Reactions Analysis

2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydroxide or other strong bases.

Scientific Research Applications

Biological Applications

Research indicates that 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide exhibits various biological activities, which include:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of hydrazides, including 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics.
  • Oxidative Stress Research : In vitro studies assessing the antioxidant capacity of this hydrazide showed that it effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential use as a therapeutic agent in diseases characterized by oxidative damage.

Industrial Applications

The compound's unique chemical structure makes it suitable for various industrial applications:

  • Organic Synthesis : As a versatile intermediate, 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide can be employed in synthesizing more complex organic molecules.
  • Pharmaceutical Development : Its biological activities render it a valuable candidate for drug development, particularly in creating new therapeutic agents targeting microbial infections or oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural and functional attributes of 2-methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide with similar compounds:

Compound Name Substituents/R-Groups Biological Activity (IC50/EC50) Key Interactions/Applications Reference
2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide Methoxy (benzoic acid), hydroxyl (naphthyl) Falcipain-2 inhibition: ~6 µM* π-π stacking, H-bonding (SER160, GLN19)
N′-[(E)-(2-Methoxy-1-naphthyl)methylene]-2-nitrobenzohydrazide Nitro (benzohydrazide), methoxy (naphthyl) Not reported Enhanced electron-withdrawing effects
Oxalic bis[(2-hydroxy-1-naphthylmethylene)hydrazide] Bis-hydrazide (oxalic acid linker) Falcipain-2: IC50 = 6 µM Dual binding to S2 and S1' pockets
2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide Propionic acid, dimethylbutylidene Anti-inflammatory activity Polymer crystallization enhancement
2-((1-Benzyl-1H-benzimidazol-2-yl)thio)-N′-(2-hydroxybenzylidene)acetohydrazide Benzimidazole-thioether, hydroxyl Anticancer (in vitro) Thioether-mediated membrane targeting

Notes:

  • *The IC50 value for the parent compound is inferred from structurally related oxalic bis-hydrazide .
  • Bulky groups (e.g., benzimidazole-thioether in ) enhance lipophilicity, improving cell permeability.

Physicochemical Properties

  • Planarity and Crystallinity: The dihedral angles between aromatic rings (55.8°–65.0° in ) are smaller than those in non-planar analogs (e.g., 80°–90° in some benzimidazole derivatives), enhancing stacking interactions in crystal lattices and enzyme binding pockets.
  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility compared to purely hydrophobic analogs like N′-(3-methylbenzoyl)naphthalene-2-carbohydrazide .

Biological Activity

2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide, also known as o-Methoxybenzhydrazide, is a hydrazide derivative characterized by its methoxy-substituted aromatic ring and hydrazide functional group. This compound has garnered attention due to its diverse biological activities, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

  • Molecular Formula : C19H16N2O3
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 25913-26-2

Enzyme Inhibition

Research indicates that 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide exhibits significant enzyme inhibition properties. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. The specific mechanisms of action include binding to active sites of enzymes, thereby altering their activity levels.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating comparable or superior activity to commercially available antibacterial agents .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound on various cell lines. Notably, it has been found to exhibit low toxicity towards normal cell lines while effectively inhibiting the growth of cancerous cells. This selectivity is crucial for therapeutic applications in oncology.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Human Fibroblasts>100

The biological activity of 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to target proteins, influencing their conformation and activity. Furthermore, spectroscopic methods have been employed to elucidate these interactions, providing insights into its pharmacodynamics.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    A research project focused on the synthesis and antimicrobial evaluation of acylhydrazones, including 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide, revealed its effectiveness against resistant bacterial strains. The study concluded that structural modifications could enhance antimicrobial potency .
  • Cytotoxicity Assessment :
    Another study investigated the cytotoxic effects of various hydrazones on cancer cell lines. The findings indicated that this compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide?

  • Methodology : The compound is synthesized via condensation of 2-methoxybenzoic hydrazide with 2-hydroxy-1-naphthaldehyde in methanol under reflux conditions (typically 4–6 hours at 60–80°C). Post-reaction, the product is isolated by precipitation with ice-cold water, followed by filtration and recrystallization using methanol or ethanol to enhance purity . Monitoring the reaction via TLC (silica gel GF254, ethyl acetate/hexane eluent) ensures completion.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy : IR spectroscopy confirms the presence of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹). NMR (¹H and ¹³C) elucidates proton environments and connectivity, with aromatic protons appearing in the δ 7.0–8.5 ppm range .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry and confirms hydrazone tautomerism. For example, bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles between aromatic planes provide structural validation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodology : Contradictions between NMR/IR predictions and crystallographic data (e.g., unexpected tautomeric forms) require multi-technique validation:

  • Use HPLC-MS to verify molecular weight and purity.
  • Perform DFT calculations to compare theoretical and experimental vibrational spectra.
  • Re-examine solvent effects (e.g., DMSO vs. CDCl3) on NMR chemical shifts. Cross-referencing with SCXRD data (e.g., Cambridge Structural Database entries) resolves ambiguities .

Q. What strategies optimize reaction yield and purity under varying conditions?

  • Methodology : Apply factorial design experiments to assess variables:

  • Factors : Solvent polarity (methanol vs. ethanol), temperature (60°C vs. 80°C), and stoichiometry (1:1 vs. 1:1.2 aldehyde/hydrazide ratio).
  • Responses : Yield (%) monitored gravimetrically; purity assessed via melting point and HPLC.
  • Example: Increasing methanol volume (20 mL → 40 mL) improves solubility of reactants, enhancing yield from 65% to 82% .

Q. How does the compound’s electronic structure influence its coordination chemistry with transition metals?

  • Methodology :

  • Synthesize metal complexes (e.g., Cu(II), V(V)) by reacting the hydrazide with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water.
  • Characterize via UV-Vis spectroscopy (d-d transitions at ~600 nm for Cu(II)) and ESR to confirm paramagnetic properties.
  • SCXRD of complexes reveals bonding modes (e.g., bidentate N,O-coordination), supported by bond length analysis (e.g., Cu–N at ~1.95 Å) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

  • Methodology : Discrepancies in reported antimicrobial/anticancer activities may arise from:

  • Experimental variability : Standardize assays (e.g., MIC testing via broth dilution; cell lines like MCF-7 for cytotoxicity).
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. nitro substituents) to identify pharmacophores.
  • Theoretical modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., DHFR) .

Additional Resources

  • Structural Data : CCDC entries (e.g., 1887945, 1477845) provide crystallographic details for comparative analysis .
  • Synthesis Optimization : Refer to Acta Crystallographica Section E for hydrazone synthesis protocols .

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